Esomeprazole-d3 (potassium)
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Overview
Description
Esomeprazole-d3 (potassium) is a deuterated form of esomeprazole, a proton pump inhibitor used to reduce stomach acid production. It is commonly used in the treatment of gastroesophageal reflux disease, peptic ulcer disease, and Zollinger-Ellison syndrome. The deuterated version, Esomeprazole-d3, contains three deuterium atoms, which can enhance the compound’s stability and metabolic profile.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Esomeprazole-d3 (potassium) involves the incorporation of deuterium atoms into the esomeprazole molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O).
Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium atoms into the molecule.
Industrial Production Methods
Industrial production of Esomeprazole-d3 (potassium) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using a deuterium gas source and a suitable catalyst to replace hydrogen atoms with deuterium.
Deuterated Solvents: Employing deuterated solvents to facilitate the incorporation of deuterium atoms during the synthesis.
Chemical Reactions Analysis
Types of Reactions
Esomeprazole-d3 (potassium) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Solvents: Common solvents include methanol, ethanol, and acetonitrile.
Major Products
Sulfoxides: Formed through oxidation reactions.
Sulfides: Produced by reduction of the sulfoxide group.
Substituted Benzimidazoles: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Esomeprazole-d3 (potassium) has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and stability of esomeprazole.
Biology: Employed in biological studies to investigate the effects of deuterium substitution on drug metabolism and pharmacokinetics.
Medicine: Utilized in clinical research to evaluate the efficacy and safety of deuterated drugs in comparison to their non-deuterated counterparts.
Industry: Applied in the pharmaceutical industry to develop more stable and effective formulations of esomeprazole.
Mechanism of Action
This inhibition prevents the final step in gastric acid production, leading to a reduction in both basal and stimulated acid secretion . The deuterium atoms in Esomeprazole-d3 may enhance the compound’s stability and prolong its duration of action.
Comparison with Similar Compounds
Esomeprazole-d3 (potassium) can be compared to other proton pump inhibitors, such as:
Omeprazole: The racemic mixture of S- and R-enantiomers, with similar efficacy but potentially different pharmacokinetic profiles.
Lansoprazole: Another proton pump inhibitor with a similar mechanism of action but different chemical structure.
Pantoprazole: Known for its longer duration of action and different metabolic pathways.
Rabeprazole: Exhibits rapid onset of action and different pharmacokinetic properties.
Esomeprazole-d3 (potassium) is unique due to the presence of deuterium atoms, which can enhance its metabolic stability and potentially improve its therapeutic profile compared to non-deuterated proton pump inhibitors .
Properties
Molecular Formula |
C17H18KN3O3S |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
potassium;2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-5-(trideuteriomethoxy)benzimidazol-1-ide |
InChI |
InChI=1S/C17H18N3O3S.K/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h5-8H,9H2,1-4H3;/q-1;+1/t24-;/m0./s1/i3D3; |
InChI Key |
FOFFPEFVSRGLOZ-WSIMPSMWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC2=C(C=C1)[N-]C(=N2)[S@@](=O)CC3=NC=C(C(=C3C)OC)C.[K+] |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[K+] |
Origin of Product |
United States |
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